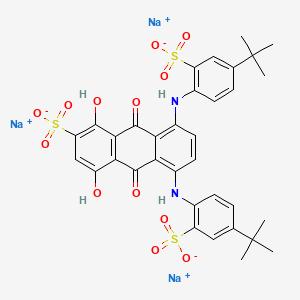

Trisodium 5,8-bis((4-(1,1-dimethylethyl)-2-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Poly(lactic acid) , is a biodegradable and bioactive thermoplastic derived from renewable resources such as corn starch or sugarcane. It is widely used in various applications due to its environmentally friendly properties and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Poly(lactic acid) is synthesized through the polymerization of lactic acid. The two primary methods for its synthesis are:

Direct Condensation Polymerization: This method involves the direct condensation of lactic acid monomers, resulting in the formation of water as a byproduct. The reaction is typically carried out under reduced pressure and elevated temperatures to remove the water and drive the polymerization forward.

Ring-Opening Polymerization: This method involves the polymerization of lactide, a cyclic dimer of lactic acid. The reaction is catalyzed by metal catalysts such as tin(II) octoate and is carried out at temperatures ranging from 130°C to 180°C.

Industrial Production Methods

Industrial production of Poly(lactic acid) typically involves the ring-opening polymerization method due to its ability to produce high molecular weight polymers with better control over the polymer structure. The process includes the following steps:

Fermentation: Lactic acid is produced through the fermentation of carbohydrates by bacteria.

Purification: The lactic acid is purified to remove impurities.

Polymerization: The purified lactic acid is converted to lactide, which is then polymerized to form Poly(lactic acid).

Analyse Chemischer Reaktionen

Types of Reactions

Poly(lactic acid) undergoes various chemical reactions, including:

Hydrolysis: Poly(lactic acid) is susceptible to hydrolysis, especially in the presence of moisture, leading to the breakdown of the polymer into lactic acid monomers.

Thermal Degradation: At elevated temperatures, Poly(lactic acid) can undergo thermal degradation, resulting in the formation of oligomers and monomers.

Photodegradation: Exposure to ultraviolet light can cause the degradation of Poly(lactic acid), leading to a reduction in molecular weight and mechanical properties.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often accelerated by acidic or basic conditions.

Thermal Degradation: Elevated temperatures, typically above 200°C.

Photodegradation: Ultraviolet light exposure.

Major Products Formed

Hydrolysis: Lactic acid monomers.

Thermal Degradation: Oligomers and lactic acid monomers.

Photodegradation: Lower molecular weight fragments and lactic acid monomers.

Wissenschaftliche Forschungsanwendungen

Poly(lactic acid) has a wide range of scientific research applications, including:

Biodegradable Plastics: Used in the production of biodegradable plastic products such as packaging materials, disposable cutlery, and agricultural films.

Medical Devices: Used in the fabrication of medical devices such as sutures, stents, and drug delivery systems due to its biocompatibility and biodegradability.

Tissue Engineering: Used as a scaffold material for tissue engineering applications, providing a temporary structure for cell growth and tissue regeneration.

Pharmaceuticals: Used in the formulation of controlled-release drug delivery systems, allowing for the sustained release of therapeutic agents.

Wirkmechanismus

The mechanism of action of Poly(lactic acid) primarily involves its biodegradation into lactic acid monomers. The lactic acid is then metabolized by the body through the tricarboxylic acid cycle, ultimately being converted to carbon dioxide and water. The biodegradation process is influenced by factors such as molecular weight, crystallinity, and environmental conditions.

Vergleich Mit ähnlichen Verbindungen

Poly(lactic acid) can be compared with other biodegradable polymers such as:

Poly(glycolic acid): Similar to Poly(lactic acid) but has a faster degradation rate and is more hydrophilic.

Poly(caprolactone): Has a slower degradation rate and is more flexible compared to Poly(lactic acid).

Poly(hydroxybutyrate): Has similar biodegradability but different mechanical properties and thermal stability.

Poly(lactic acid) is unique due to its balance of mechanical properties, biodegradability, and biocompatibility, making it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer |

83006-69-3 |

|---|---|

Molekularformel |

C34H31N2Na3O13S3 |

Molekulargewicht |

840.8 g/mol |

IUPAC-Name |

trisodium;5,8-bis(4-tert-butyl-2-sulfonatoanilino)-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C34H34N2O13S3.3Na/c1-33(2,3)16-7-9-18(23(13-16)50(41,42)43)35-20-11-12-21(36-19-10-8-17(34(4,5)6)14-24(19)51(44,45)46)27-26(20)31(39)28-22(37)15-25(52(47,48)49)30(38)29(28)32(27)40;;;/h7-15,35-38H,1-6H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |

InChI-Schlüssel |

CUPNGHZDSXEEBW-UHFFFAOYSA-K |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C3=O)C(=CC(=C5O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.